molecular formula C13H25ClO2 B14382399 Nonyl 4-chlorobutanoate CAS No. 88395-92-0

Nonyl 4-chlorobutanoate

Cat. No.: B14382399
CAS No.: 88395-92-0
M. Wt: 248.79 g/mol
InChI Key: JOHFUSYZUPEZNG-UHFFFAOYSA-N
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Description

Nonyl 4-chlorobutanoate (CAS No. 67-590-3) is an ester derivative of 4-chlorobutanoic acid with a nonyl (C₉H₁₉) alkyl chain. Its molecular formula is C₁₃H₂₅ClO₂, and it has a molecular weight of 213.710 g/mol . Structurally, it consists of a chlorinated butanoate group esterified to a long-chain nonyl alcohol. This compound is part of a broader class of chlorinated esters, which are often studied for their physicochemical properties, industrial applications, and environmental behavior.

Properties

CAS No.

88395-92-0

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

nonyl 4-chlorobutanoate

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-12-16-13(15)10-9-11-14/h2-12H2,1H3

InChI Key

JOHFUSYZUPEZNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-chlorobutanoate typically involves the esterification of 4-chlorobutyric acid with nonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Nonyl 4-chlorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonyl 4-chlorobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemical products

Mechanism of Action

The mechanism of action of Nonyl 4-chlorobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Alkyl Chain Impact: Longer chains (e.g., nonyl) reduce water solubility and increase lipophilicity, affecting environmental persistence .
  • Chlorine Position: The 4-chloro substitution on the butanoate backbone is consistent across these esters, but reactivity varies with alkyl chain steric effects.

Nonyl Esters with Alternative Substituents

Nonyl esters with different functional groups exhibit distinct behaviors:

Compound Functional Group Molecular Formula Key Differences
This compound 4-Chlorobutanoate C₁₃H₂₅ClO₂ Chlorine atom enhances electronegativity; potential for nucleophilic substitution reactions .
Nonyl isobutyrate Isobutyrate (branched) C₁₃H₂₆O₂ Branched structure reduces crystallinity; used in pheromone studies for insect behavior .
Nonyl propylphosphonofluoridate Phosphonofluoridate C₁₂H₂₆FO₂P Contains phosphorus and fluorine; regulated under Schedule 1A01 (Chemical Weapons Convention) .

Functional Group Impact :

  • Chlorine vs. Phosphorus: The presence of chlorine in this compound contrasts with the phosphorus-fluorine bond in phosphonofluoridates, which are highly reactive and regulated .
  • Branched vs. Linear Chains: Nonyl isobutyrate’s branched structure may enhance volatility compared to linear-chain chlorobutanoates .

Chlorinated Hydroxybutanoate Derivatives

Ethyl 4-chloro-3-hydroxybutanoate (CAS 10488-69-4) provides a comparison with hydroxylated analogs:

Compound Molecular Formula Key Feature
This compound C₁₃H₂₅ClO₂ Lacks hydroxyl group; more hydrophobic.
Ethyl 4-chloro-3-hydroxybutanoate C₆H₁₁ClO₃ Hydroxyl group increases polarity and H-bonding potential .

Hydroxylation Effects :

  • The hydroxyl group in ethyl 4-chloro-3-hydroxybutanoate enhances solubility in polar solvents but may reduce stability under acidic conditions .

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